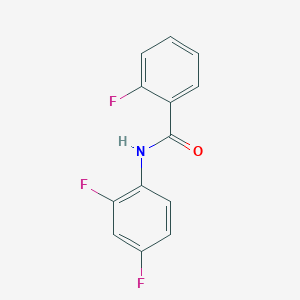

N-(2,4-difluorophenyl)-2-fluorobenzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H8F3NO |

|---|---|

Molecular Weight |

251.2 g/mol |

IUPAC Name |

N-(2,4-difluorophenyl)-2-fluorobenzamide |

InChI |

InChI=1S/C13H8F3NO/c14-8-5-6-12(11(16)7-8)17-13(18)9-3-1-2-4-10(9)15/h1-7H,(H,17,18) |

InChI Key |

SNJFEHBNJVEASJ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C(=O)NC2=C(C=C(C=C2)F)F)F |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=C(C=C(C=C2)F)F)F |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for N-(2,4-Difluorophenyl)-2-fluorobenzamide (Fo24)

The synthesis of this compound, referred to as Fo24, is predominantly achieved through a standard and efficient chemical reaction.

Condensation Reactions of 2-Fluorobenzoyl Chloride with 2,4-Difluoroaniline (B146603)

The principal and most widely documented method for synthesizing Fo24 is the condensation reaction between 2-fluorobenzoyl chloride and 2,4-difluoroaniline. mdpi.comevitachem.comresearchgate.netdcu.ie This reaction is a classic example of nucleophilic acyl substitution, where the amine group of 2,4-difluoroaniline attacks the electrophilic carbonyl carbon of 2-fluorobenzoyl chloride. This process results in the formation of an amide bond, linking the two fluorinated phenyl rings and yielding the target compound, Fo24. mdpi.comresearchgate.net The reaction is considered a standard synthetic procedure in organic chemistry for creating benzamide (B126) structures. mdpi.commdpi.com

Reaction Conditions and Yield Optimization

The synthesis of Fo24 via this condensation reaction is noted for its high efficiency and yields. mdpi.comresearchgate.netdcu.ie Standard procedures are typically employed, and the reaction generally proceeds under mild conditions. evitachem.com Research has consistently reported high yields, often in the range of 87% to 88%. mdpi.commdpi.com Optimization of the yield is inherent to the standard procedure, which has proven to be robust and effective. For instance, one synthesis reported obtaining 1.09 g of Fo24, corresponding to an 87% yield. mdpi.comresearchgate.netresearchgate.net Another synthesis of a related compound, N-(2,3-difluorophenyl)-2-fluorobenzamide (Fo23), using a similar condensation reaction, achieved an 88% yield. mdpi.com The product is often purified through recrystallization from solvents like dichloromethane (B109758). mdpi.comevitachem.com

| Product | Reactant 1 | Reactant 2 | Reported Yield | Reference |

| This compound (Fo24) | 2-Fluorobenzoyl Chloride | 2,4-Difluoroaniline | 87% | mdpi.comresearchgate.netdcu.ieresearchgate.net |

| N-(2,3-Difluorophenyl)-2-fluorobenzamide (Fo23) | 2-Fluorobenzoyl Chloride | 2,3-Difluoroaniline | 88% | mdpi.com |

Novel Synthetic Route Development for Benzamide Analogues

While the synthesis of Fo24 itself is straightforward, the broader field of benzamide chemistry is characterized by the development of novel synthetic routes to access a wider range of analogues with diverse functionalities. For example, new pathways have been established for the synthesis of benzamide-based 5-aminopyrazoles. nih.gov One such route involves the reaction of benzoyl isothiocyanate with malononitrile, followed by alkylation and subsequent reaction with hydrazine. nih.gov This multi-step process allows for the creation of complex heterocyclic structures built upon a benzamide core. nih.govacs.org Another area of innovation is the synthesis of benzamide C-nucleosides, which are designed to be stable against hydrolysis and enzymatic degradation. nih.gov These synthetic strategies are often complex and linear, presenting challenges in generating large series of derivatives for structure-activity relationship (SAR) studies. nih.gov

Derivatization and Scaffold Modification Strategies in Benzamide Chemistry

The benzamide scaffold serves as a versatile platform for chemical modification to explore and optimize the properties of the resulting compounds.

Strategies for Structural Diversification of Benzamide Scaffolds

A variety of strategies are employed to diversify the benzamide scaffold, aiming to create libraries of compounds with unique three-dimensional shapes and properties. One approach involves the enantioselective synthesis of atropisomeric, halogenated benzamides, which can then undergo regioselective transformations like palladium-catalyzed cross-coupling reactions. nih.gov This allows for the precise installation of different functional groups at specific positions on the benzamide core, leading to a wide array of homochiral molecules. nih.gov Other strategies focus on modifying the linker between aromatic moieties in the benzamide structure or altering the primary scaffold itself, such as using benzodioxane-benzamides. nih.govnih.gov Such modifications are crucial for exploring the chemical space and identifying compounds with desired characteristics. Complexity-generating transformations, such as cascade double-annulation reactions, can also be used to build novel and complex tetracyclic scaffolds from simpler benzopyrones, demonstrating the potential for significant structural diversification. nih.gov

Influence of Fluorine Substitution Pattern on Compound Properties

The presence and position of fluorine atoms on the benzamide scaffold have a profound impact on the compound's physicochemical and structural properties. tandfonline.comnih.gov

Physicochemical Properties: Fluorine is the most electronegative element, and its introduction into a molecule can significantly alter the electron distribution. tandfonline.com This can affect the acidity (pKa) of nearby functional groups, with protic groups becoming more acidic and basic groups becoming less basic. nih.gov These changes in pKa can, in turn, influence properties like lipophilicity and membrane permeability. tandfonline.comnih.gov

General Chemical Reactions of Benzamide Derivatives

Benzamide derivatives are a significant class of organic compounds utilized in organic synthesis and are present in many biologically active molecules. mdpi.comrsc.org Their reactivity is centered around the amide functional group and the aromatic ring, allowing for a variety of chemical transformations. The nature and position of substituents on the benzene (B151609) rings can significantly influence the chemical properties and reactivity of the compound. evitachem.com

Benzamide derivatives readily undergo substitution reactions at several positions, including the amide nitrogen, the carbonyl carbon, and the aromatic rings.

Nucleophilic Acyl Substitution : The carbonyl group of the amide can be attacked by nucleophiles. Organolithium reagents, for instance, can react with benzamides to produce ketones through a nucleophilic acyl substitution mechanism. researchgate.net This reaction can be performed efficiently at room temperature. researchgate.net The amide group can be constructed from a carboxylic acid derivative and an amine using specific activation conditions. researchgate.net However, amides are the most thermodynamically stable of the carboxylic acid derivatives, making these substitutions challenging. rsc.org

Electrophilic Aromatic Substitution : The aromatic rings of benzamides can undergo electrophilic substitution. The amide group is a moderately activating, ortho-, para-directing group. A direct Friedel-Crafts carboxamidation of arenes using cyanoguanidine in the presence of a Brønsted superacid can produce benzamide derivatives. nih.gov For mono-substituted benzenes, the para regioisomer is typically the major product. nih.gov

Nucleophilic Aromatic Substitution (SNAr) : Halogenated benzamide derivatives can undergo nucleophilic aromatic substitution, where a nucleophile displaces a halide from the aromatic ring. nih.gov For example, the iodine atom on a benzene ring can be replaced by a cyano group in a typical nucleophilic substitution reaction using reagents like CuCN. nih.gov The reactivity in these reactions is influenced by the electronic structure, which can be enhanced by electron-withdrawing groups like fluorine. evitachem.com

N-Alkylation/N-Arylation : The hydrogen on the amide nitrogen can be substituted with alkyl or aryl groups. Palladium-catalyzed aromatic nucleophilic substitution reactions have been used to synthesize N,N′-diaryl derivatives of trans-1,2-diaminocyclohexane (DACH). researchgate.net

A summary of representative substitution reactions for benzamide derivatives is presented below.

| Reaction Type | Reagents/Conditions | Product Type | Reference |

| Nucleophilic Acyl Substitution | Organolithium reagents (e.g., n-BuLi), CPME solvent, room temperature | Ketones | researchgate.net |

| Electrophilic Aromatic Substitution | Cyanoguanidine, Brønsted superacid (e.g., CF₃SO₃H) | Primary Benzamides | nih.gov |

| Nucleophilic Aromatic Substitution | CuCN | Cyanobenzamides | nih.gov |

| Suzuki–Miyaura Coupling | Palladium catalyst, base | Biaryl Benzamides | nih.gov |

The oxidation of benzamide derivatives can lead to the formation of new functional groups or heterocyclic systems.

PhI(OAc)₂ (diacetoxyiodobenzene) or PhIO (iodosylbenzene) are effective oxidants for these transformations. mdpi.com For example, 2-aryloxybenzamide derivatives can be oxidized to 2-(4-hydroxyphenoxy)benzamide derivatives using PhIO in trifluoroacetic acid (TFA) at room temperature. mdpi.com The amide structure and the diphenyl ether framework are noted as essential for this particular oxidation reaction to proceed. mdpi.com

Hypervalent iodine reagents are also utilized in various oxidation reactions under mild conditions. researchgate.net These reagents can catalyze reactions such as C-H functionalization leading to the formation of bioactive heterocycles. researchgate.net

The table below outlines an example of an oxidation reaction involving a benzamide derivative.

| Substrate | Oxidant/Solvent | Product | Reference |

| 2-Aryloxybenzamide | PhIO / TFA | 2-(4-Hydroxyphenoxy)benzamide derivative | mdpi.com |

The reduction of the amide group in benzamide derivatives is a fundamental transformation, typically yielding primary amines. This reduction is challenging due to the high thermodynamic stability of the amide functional group. rsc.org

A common method involves the use of reducing agents like pinacolborane (HBPin) in the presence of a suitable catalyst. rsc.org For instance, various primary benzamides, including those with electron-donating and electron-withdrawing groups, can be reduced to their corresponding amines in moderate to excellent yields. rsc.org Interestingly, this method can be selective; for example, highly reducible functional groups such as nitro and cyano groups on the benzamide may remain intact during the reduction of the amide. rsc.org

The reduction of lactamides derived from ethyl (2S)-lactate with borane-methyl sulfide (B99878) in the presence of boron trifluoride etherate can generate enantiomerically pure β-amino alcohols in good yield. researchgate.net

Below is a table summarizing conditions for benzamide reduction.

| Substrate Type | Reducing Agent/Catalyst | Product Type | Reference |

| Primary Benzamides | Pinacolborane (HBPin) / aNHC-based potassium complex | Primary Amines | rsc.org |

| Lactamides | Borane-methyl sulfide / Boron trifluoride etherate | β-Amino Alcohols | researchgate.net |

Molecular Structure and Intermolecular Interactions

Solid-State Structural Elucidation via X-ray Diffraction of Fo24

The three-dimensional arrangement of N-(2,4-difluorophenyl)-2-fluorobenzamide in the solid state has been meticulously determined using single-crystal X-ray diffraction techniques.

Crystal Structure Determination and Space Group Analysis

The crystal structure of this compound (Fo24) was determined from single crystals grown from a dichloromethane (B109758) solution at room temperature (294 K). mdpi.comdcu.ieresearchgate.netresearchgate.net Analysis of the diffraction data revealed that the compound crystallizes in the monoclinic crystal system. mdpi.com

The specific space group was identified as Pn (No. 7). mdpi.comdcu.ieresearchgate.net Fo24 is notable as it is only the second regular tri-fluorinated benzamide (B126) with the chemical formula C₁₃H₈F₃NO to have its structure reported, distinguishing it from more commonly studied di- and tetra-fluorinated analogues. mdpi.comdcu.ieresearchgate.net The detailed crystallographic parameters determined from the X-ray diffraction experiment are summarized in the table below.

| Parameter | Value |

|---|---|

| Chemical formula | C₁₃H₈F₃N₁O₁ |

| Formula weight | 251.20 |

| Temperature | 294(2) K |

| Crystal system | Monoclinic |

| Space group | Pn (No. 7) |

| Unit cell dimensions | |

| a (Å) | 5.6756(3) |

| b (Å) | 4.9829(2) |

| c (Å) | 19.3064(12) |

| β (°) | 91.197(5) |

| Volume (ų) | 545.88(5) |

Conformational Analysis of Aromatic Rings and Amide Group Planarity

The molecular conformation of Fo24 is characterized by a notable planarity of its aromatic systems. mdpi.com The two phenyl rings are nearly coplanar, with a very small interplanar angle of just 0.7(2)°. mdpi.comdcu.ieresearchgate.net

However, the central amide linker group (C-C(=O)N-C) deviates significantly from this planarity. mdpi.comdcu.ie The plane of the amide group is twisted relative to the aromatic rings, forming dihedral angles of 23.04(18)° with the 2-fluorobenzoyl ring and 23.69(17)° with the 2,4-difluorophenyl ring. mdpi.comdcu.ieresearchgate.net This non-planar conformation is influenced by the formation of an intramolecular hydrogen bond. Specifically, a contact exists between the amide hydrogen (H1) and the ortho-fluorine atom on the benzoyl ring (F12), with a measured H1⋯F12 distance of 2.12(4) Å and an N1-H1⋯F12 angle of 132(3)°. mdpi.comresearchgate.net

| Parameter | Value |

|---|---|

| Interplanar angle between aromatic rings | 0.7(2)° |

| Dihedral angle (Amide plane to 2-fluorobenzoyl ring) | 23.04(18)° |

| Dihedral angle (Amide plane to 2,4-difluorophenyl ring) | 23.69(17)° |

| Intramolecular H1⋯F12 distance | 2.12(4) Å |

| Intramolecular N1⋯F12 distance | 2.745(3) Å |

Detailed Analysis of Intermolecular Interactions

The crystal packing of Fo24 is stabilized by a combination of distinct intermolecular interactions, ranging from strong hydrogen bonds to weaker contacts involving fluorine atoms.

The most significant intermolecular force governing the crystal structure of Fo24 is the classic amide-amide hydrogen bond. mdpi.comdcu.ieresearchgate.net This interaction involves the amide hydrogen of one molecule and the carbonyl oxygen of a neighboring molecule (N1-H1···O1). mdpi.com These hydrogen bonds link the Fo24 molecules head-to-tail, forming one-dimensional (1D) chains that propagate along the crystallographic b-axis. mdpi.comdcu.ieresearchgate.net The N1···O1 distance for this interaction is 3.092(3) Å, a typical length for such hydrogen bonds. mdpi.com

In addition to the primary amide chains, the crystal structure is further organized by weaker C-H···F and C-H···O interactions. mdpi.comdcu.ieresearchgate.net A notable feature is the formation of a cyclic hydrogen-bonded motif known as an R²₂(12) synthon. mdpi.comdcu.ieresearchgate.netdcu.ie This specific arrangement involves two C-H donors (from the difluorophenyl ring) and the N-H group of one molecule interacting with two fluorine atoms (F12 and F22) on an adjacent molecule. mdpi.com The intermolecular C-H···F distances within this synthon are 2.49 Å and 2.57 Å. mdpi.com This type of composite interaction, where multiple weak hydrogen bonds cooperate to form a stable, ring-like structure, is also observed in structurally related fluorinated benzamides. mdpi.commdpi.com

Intramolecular Contacts (N-H…F)

A significant feature of the molecular conformation of this compound is the presence of an intramolecular hydrogen bond. mdpi.com This interaction occurs between the amide hydrogen (H1) and the ortho-fluorine atom on the 2-fluorobenzoyl ring (F12). mdpi.comresearchgate.net This contact helps to stabilize the molecular conformation. The specific geometry of this intramolecular bond has been determined from crystal structure data. mdpi.com

| Parameter | Value |

| N1⋯F12 distance | 2.745(3) Å |

| H1⋯F12 distance | 2.12(4) Å |

| N1-H1⋯F12 angle | 132(3)° |

This N-H…F hydrogen bond is a defining characteristic of the molecule's structure in the solid state. mdpi.com

Comparative Structural Analysis with Isomers and Analogues

Comparison with N-(2,3-Difluorophenyl)-2-fluorobenzamide (Fo23) and Isomorphism

A remarkable structural relationship exists between this compound (Fo24) and its isomer, N-(2,3-difluorophenyl)-2-fluorobenzamide (Fo23). mdpi.com The crystal structures of Fo24 and Fo23 are essentially isomorphous, meaning they share the same space group (Pn) and have very similar unit cell dimensions and crystal packing. mdpi.com The molecular similarity is also very high, with a root-mean-square deviation (RMSD) of just 0.02 Å when the two molecules are overlaid. mdpi.com

Below is a comparative table of key structural parameters for the two isomers.

| Structural Parameter | This compound (Fo24) | N-(2,3-Difluorophenyl)-2-fluorobenzamide (Fo23) |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | Pn | Pn |

| Aromatic Ring Interplanar Angle | 0.7(2)° | 0.5(2)° |

| Amide-Ring 1 Angle | 23.04(18)° | 23.17(18)° |

| Amide-Ring 2 Angle | 23.69(17)° | 23.44(17)° |

| Intramolecular H1⋯F12 distance | 2.12(4) Å | 2.17(3) Å |

| Intramolecular N1-H1⋯F12 angle | 132(3)° | 126(3)° |

Structural Contrasts with N-(2,4-Dimethylphenyl)-2-fluorobenzamide

A direct structural comparison with N-(2,4-Dimethylphenyl)-2-fluorobenzamide is hindered by the apparent lack of its published crystal structure in available databases. However, a structural contrast can be drawn with the closely related analogue, N-(2,4-Dimethylphenyl)-2-methylbenzamide, where the ortho-fluorine on the benzoyl ring is replaced by a methyl group. nih.gov

In N-(2,4-Dimethylphenyl)-2-methylbenzamide, the steric bulk of the methyl groups significantly influences the molecular conformation. nih.gov The two aromatic rings are far from co-planar, exhibiting a large dihedral angle of 4.9(3)°. nih.gov Furthermore, the amide group plane is twisted dramatically out of the planes of both the anilino ring (61.3(3)°) and the benzoyl ring (58.3(3)°). nih.gov

This contrasts sharply with the nearly flat structure of this compound. The substitution of two fluorine atoms with two methyl groups on one ring, and an ortho-fluorine with an ortho-methyl on the other, introduces significant steric hindrance. This forces the aromatic rings and the amide linker into a much more twisted conformation compared to the planar structure stabilized by the intramolecular N-H…F hydrogen bond in the fluorinated compound. mdpi.comnih.gov

Insights from Other Halogen-Substituted Benzamide Structures

The structural characteristics of this compound can be further understood by comparison with other halogen-substituted analogues. A review of the Cambridge Structural Database reveals related structures where the fluorine atoms are replaced by other halogens. mdpi.com

For instance, 2-chloro-N-(4-chloro-2-fluorophenyl)benzamide differs from Fo24 by the replacement of two fluorine atoms with two chlorine atoms. mdpi.com Another related structure is 2-bromo-N-(2,4-dichlorophenyl)benzamide. mdpi.com These compounds, while having different halogen substitution patterns, provide insight into how the size and electronic properties of the halogen atoms can influence crystal packing and molecular conformation in the broader family of halogenated benzamides. mdpi.com The study of such analogues is crucial for understanding the systematic structural trends that arise from halogen substitution. mdpi.com

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are widely used for their balance of accuracy and computational efficiency, providing detailed information about molecular structure, orbital energies, and spectroscopic characteristics.

Density Functional Theory (DFT) Applications for Structure and Geometry

While experimental techniques like single-crystal X-ray diffraction provide highly accurate measurements of molecular geometry in the solid state, DFT calculations offer a theoretical perspective on the molecule's optimized structure, typically in the gas phase. These calculations can predict bond lengths, bond angles, and dihedral angles, which can then be compared with experimental findings to validate the computational model.

For N-(2,4-difluorophenyl)-2-fluorobenzamide, X-ray diffraction has revealed that the two aromatic rings are nearly coplanar, with an interplanar angle of just 0.7(2)°. mdpi.com The central amide group, however, is twisted out of the plane of these rings by approximately 23.04° and 23.69°. mdpi.com This twisted conformation is influenced by the formation of an intramolecular hydrogen bond between the amide hydrogen (H1) and the ortho-fluorine atom on the 2-fluorobenzoyl group (F12), with a measured distance of 2.12(4) Å. mdpi.com DFT calculations on similar fluorinated benzamides have been used to reproduce such structural parameters, confirming that the observed geometries are energetically favorable. westmont.edu Geometric analysis of the crystal structure was performed using software packages like SHELXL14 and PLATON, which are standard tools for refining and analyzing crystallographic data. mdpi.com

Below is a table summarizing key experimental geometric parameters for this compound, which serve as a benchmark for theoretical DFT calculations.

Interactive Data Table: Selected Experimental Geometric Parameters of this compound

| Parameter | Value |

|---|---|

| Interplanar Angle (Ring 1 vs. Ring 2) | 0.7(2)° |

| Amide Plane vs. Ring 1 Angle | 23.04(18)° |

| Amide Plane vs. Ring 2 Angle | 23.69(17)° |

| Intramolecular H1···F12 Distance | 2.12(4) Å |

| Intramolecular N1···F12 Distance | 2.745(3) Å |

| N1-H1···F12 Angle | 132(3)° |

Data sourced from X-ray crystallography findings. mdpi.com

Molecular Orbital Contributions and Densities of States (DOS) Spectrum Analysis

The electronic properties of a molecule are governed by its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

Simulation of Spectroscopic Data (NMR and IR)

Computational methods can simulate spectroscopic data, which is invaluable for interpreting experimental spectra. DFT calculations can predict the vibrational frequencies corresponding to Infrared (IR) spectroscopy and the chemical shifts for Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental ¹H, ¹³C, and ¹⁹F NMR spectra have been recorded for this compound and were found to be consistent with the expected structure. mdpi.com For instance, the ¹⁹F NMR spectrum shows peaks at -114, -115, and -118 ppm, which are characteristic of fluorine substitutions on aromatic systems. mdpi.com Theoretical simulations of these spectra using DFT would involve calculating the magnetic shielding tensors for each nucleus. Comparing the computed chemical shifts with the experimental data allows for unambiguous peak assignment and provides further validation of the calculated molecular structure. nih.govresearchgate.net Similarly, the simulation of the IR spectrum would yield vibrational frequencies that correspond to specific bond stretches and bends, such as the characteristic C=O and N-H stretching frequencies of the amide group. westmont.edu

Molecular Docking Investigations

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Ligand-Protein Binding Site Analysis

Although specific molecular docking studies featuring this compound as the ligand are not prominently reported, research on similar fluorinated benzamides and other molecules with a 2,4-difluorophenyl moiety highlights the common analytical approaches. researchgate.netnih.gov In a typical docking study, the ligand is placed into the binding site of a receptor, and its conformational space is explored. The analysis focuses on identifying key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts, that stabilize the ligand-protein complex. nih.gov The binding site is often a well-defined pocket or groove on the protein surface, and its amino acid composition dictates the types of interactions that can be formed. researchgate.net

Prediction of Receptor-Ligand Interactions

The primary goal of molecular docking is to predict the specific interactions between the ligand and the amino acid residues of the receptor. For a molecule like this compound, several key interactions can be anticipated. westmont.edursc.orgresearchgate.netnih.gov

Hydrogen Bonding : The amide group is a classic hydrogen bond donor (N-H) and acceptor (C=O), allowing it to form strong, directional interactions with polar residues in a protein's active site. nih.gov

Halogen Bonding : The fluorine atoms can act as weak halogen bond donors or participate in other electrostatic interactions with electron-rich residues.

π-π Stacking : The two aromatic rings can engage in π-π stacking or T-shaped interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan. researchgate.net

Hydrophobic Interactions : The phenyl rings also contribute to the molecule's hydrophobicity, allowing it to fit into nonpolar pockets within the binding site. researchgate.net

Computational docking experiments on related compounds have successfully predicted these types of interactions, which are then often confirmed through experimental methods like X-ray crystallography of the protein-ligand complex. researchgate.net The strength of these interactions is quantified by a scoring function, which estimates the binding affinity and helps rank potential ligands. nih.gov

Computational Affinity Prediction Methodologies (e.g., CIFAP-2)

Predicting the binding affinity between a ligand and its target protein is a cornerstone of computational drug discovery. A variety of methods have been developed to achieve this, ranging from molecular docking to more sophisticated machine learning approaches. One such advanced methodology is the Compressed Images for Affinity Prediction-2 (CIFAP-2). nih.govmetu.edu.trtandfonline.comresearchgate.nettandfonline.com

The CIFAP-2 method is a computational technique designed to predict the binding affinities of structurally similar protein-ligand complexes. nih.govtandfonline.com This approach is built upon a protein-ligand model from which it derives computational affinity information by utilizing 2D electrostatic potential images of the binding site. nih.govresearchgate.net The methodology operates in two main phases: a data modeling phase and a prediction phase. metu.edu.tr In the initial phase, the 3D structure of the receptor-ligand binding site is modeled into 2D images, and relevant features are extracted to create feature vectors. metu.edu.tr The subsequent prediction phase then utilizes these 2D images to forecast binding affinities. metu.edu.tr

To enhance its predictive accuracy, the CIFAP-2 algorithm employs advanced statistical and machine learning techniques. It uses Sequential Floating Forward Selection (SFFS) for feature selection and Partial Least Squares Regression (PLSR) for prediction. tandfonline.comtandfonline.com The quality of CIFAP-2's predictions has also been evaluated using other powerful methods in drug design, such as Support Vector Regression (SVR) and Adaptive Neuro-Fuzzy Inference System (ANFIS). nih.govresearchgate.net In a study involving Caspase 3 and its inhibitors, the PLSR-based affinity predictions from CIFAP-2 demonstrated strong consistency with experimental binding affinities. nih.govtandfonline.comresearchgate.net

While the CIFAP-2 methodology has been successfully applied to other protein-ligand systems, specific studies employing this technique for this compound were not identified in the reviewed literature. However, the principles of CIFAP-2 could theoretically be applied to this compound if a relevant biological target and a dataset of structurally related ligands with known binding affinities were available. Such an approach would involve docking this compound into the active site of a target protein, generating the 2D electrostatic potential images, and then using a trained CIFAP-2 model to predict its binding affinity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov These models are valuable tools in drug discovery for predicting the activity of new compounds and for optimizing lead compounds. nih.gov

The development of a QSAR model involves calculating a set of molecular descriptors for each compound in a training set. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. Statistical methods are then used to build a model that correlates these descriptors with the observed biological activity. The predictive power of the QSAR model is assessed through internal and external validation techniques. researchgate.net

For benzamide (B126) derivatives, QSAR studies have been employed to understand the structural requirements for various biological activities. For instance, in the context of ROCK1 inhibitors, 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to establish structure-activity relationships. nih.gov These models have revealed the importance of steric and electrostatic fields in determining the inhibitory activity of N-ethyl-4-(pyridin-4-yl)benzamide-based compounds. nih.gov

In the case of this compound, a specific QSAR model has not been reported in the literature. However, based on general principles from QSAR studies on related fluorinated and benzamide compounds, several molecular descriptors would be relevant for modeling its activity. A hypothetical QSAR study for this compound would likely involve the descriptors listed in the table below.

| Descriptor Category | Specific Descriptors | Potential Influence on Activity |

| Electronic | Dipole moment, Partial charges on atoms, Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy | The fluorine atoms are highly electronegative and will significantly influence the electronic properties of the molecule, which can affect interactions with polar residues in a binding site. |

| Steric | Molecular weight, Molar refractivity, van der Waals volume | The size and shape of the molecule, influenced by the fluorine substituents, will determine its fit within a target's binding pocket. |

| Hydrophobic | LogP (octanol-water partition coefficient) | The fluorinated phenyl rings can alter the lipophilicity of the compound, affecting its ability to cross cell membranes and interact with hydrophobic pockets of a target protein. |

| Topological | Connectivity indices, Shape indices | These descriptors capture the branching and overall topology of the molecule, which can be related to its binding affinity. |

To construct a predictive QSAR model for this compound, a dataset of analogous compounds with measured biological activity against a specific target would be required. By calculating the relevant descriptors and applying regression analysis, a model could be developed to guide the synthesis of more potent derivatives.

Conformational Flexibility and its Influence on Binding Affinity

The three-dimensional conformation of a molecule is a critical determinant of its biological activity. Conformational flexibility, which is the ability of a molecule to adopt different spatial arrangements through rotation around single bonds, plays a significant role in its interaction with a biological target. libretexts.org

The solid-state conformation of this compound has been elucidated through single-crystal X-ray diffraction. mdpi.comdcu.ieresearchgate.net In its crystalline form, the two aromatic rings are nearly coplanar, with a very small interplanar angle. mdpi.comdcu.ie The central amide group, however, is twisted out of the plane of these rings. mdpi.comdcu.ie This specific conformation is stabilized by a network of intermolecular and intramolecular interactions, including hydrogen bonds. mdpi.comdcu.ie

The table below summarizes key conformational parameters for this compound based on its crystal structure.

| Parameter | Value | Significance |

| Interplanar angle between the two aromatic rings | 0.7(2)° mdpi.comdcu.ie | Indicates a nearly coplanar arrangement of the phenyl rings in the solid state. |

| Amide plane to 2-fluorophenyl ring angle | 23.04(18)° mdpi.comdcu.ie | Quantifies the twist of the 2-fluorophenyl ring relative to the central amide group. |

| Amide plane to 2,4-difluorophenyl ring angle | 23.69(17)° mdpi.comdcu.ie | Quantifies the twist of the 2,4-difluorophenyl ring relative to the central amide group. |

| Intramolecular H1···F12 distance | 2.12(4) Å mdpi.comdcu.ie | Suggests a potential intramolecular hydrogen bond that could influence the preferred conformation. |

The conformation observed in the solid state may not be the only low-energy conformation accessible in solution or when bound to a protein. The energetic barriers to rotation around the C-C single bonds connecting the phenyl rings to the amide group will determine the conformational landscape of the molecule. The presence of ortho-substituents, such as the fluorine atom on the 2-fluorobenzoyl moiety, can introduce steric hindrance that influences the preferred dihedral angles. rsc.org

The binding of a ligand to a protein is a dynamic process, and the conformational flexibility of the ligand can have a profound impact on the binding affinity. A ligand may need to adopt a specific "bioactive" conformation to fit optimally into the binding site of a target protein. If the bioactive conformation is a low-energy, highly populated conformation in solution, the entropic penalty for binding will be lower, leading to a higher binding affinity. Conversely, if the bioactive conformation is a high-energy, less populated one, a significant energetic cost will be associated with forcing the molecule into that conformation upon binding, resulting in a lower affinity.

For this compound, the relative orientation of the two fluorinated phenyl rings is a key aspect of its conformational flexibility. Different rotational isomers (rotamers) could present different surfaces for interaction with a protein. For example, the fluorine atoms can participate in various non-covalent interactions, including hydrogen bonds and halogen bonds, and their spatial arrangement will dictate the types of interactions that can be formed.

Pharmacological and Biochemical Investigations

Identification of Molecular Targets and Mechanisms

While extensive pharmacological data for N-(2,4-difluorophenyl)-2-fluorobenzamide is not widely available in public literature, analysis of its chemical class and related structures provides insight into its potential biological targets and mechanisms.

Enzyme Inhibition Studies

Direct enzyme inhibition studies for this compound are not extensively documented. However, the broader class of fluorinated benzamides is recognized for significant biological activities, including enzyme inhibition. evitachem.com For instance, the 2-fluorobenzamide (B1203369) moiety is a key component in a series of N-benzyl-2-fluorobenzamide derivatives identified as dual-target inhibitors of Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylase 3 (HDAC3). nih.gov In one study, a derivative, compound 38 , demonstrated potent inhibitory activity with IC₅₀ values of 20.34 nM against EGFR and 1.09 μM against HDAC3. nih.gov Molecular modeling suggested that the 2-fluorobenzamide part of the molecule chelates with the Zn²⁺ ion in the active channel of HDAC3. nih.gov

Furthermore, other fluorinated compounds have been investigated as inhibitors for enzymes like secretory phospholipase A₂ (sPLA₂). nih.gov The strategic placement of fluorine atoms can enhance the electrophilicity of the molecule, a key factor in its interaction with enzyme active sites. evitachem.comresearchgate.net The small atomic radius of fluorine often allows fluoro analogs to be processed by enzymes, potentially leading to inactivation or potent inhibition. researchgate.net Given these precedents, this compound holds potential as a candidate for enzyme inhibition studies, particularly for metalloenzymes or other targets where electronegative interactions are crucial.

Modulation of Specific Molecular Pathways

There is no direct evidence detailing the modulation of specific molecular pathways by this compound. However, based on the enzyme and receptor targets of analogous compounds, its potential effects can be inferred. For example, by inhibiting EGFR and HDAC3, related N-benzyl-2-fluorobenzamides can impact critical signaling pathways involved in cancer cell proliferation and survival. nih.gov Inhibition of these targets has been shown to induce apoptosis and inhibit cell migration in cancer cell lines. nih.gov The modulation of such pathways is a cornerstone of targeted cancer therapy. The potential for this compound to act on similar pathways would depend on its specific target engagement and cellular activity, which remains to be investigated.

Structure-Activity Relationship (SAR) Studies

The structural characteristics of this compound, particularly its trifluorinated nature, are central to its chemical properties and potential biological activity. mdpi.com

Impact of Fluorine Substitution on Biological Activity

The substitution of hydrogen with fluorine is a critical strategy in drug design, often leading to improved metabolic stability and target binding affinity. evitachem.com In the case of this compound, the presence of three fluorine atoms across its two phenyl rings significantly influences its electronic properties and conformational behavior. evitachem.commdpi.com

The positional arrangement of these fluorine atoms is crucial. evitachem.com The ortho-fluorine on the benzoyl ring can form an intramolecular hydrogen bond with the amide proton (N-H···F), influencing the planarity and rigidity of the molecule. mdpi.comdcu.ie This is a noted feature in the crystal structure of this compound, which can lock the molecule into a specific conformation that may be favorable for binding to a biological target. mdpi.comdcu.ie Comparisons with di- and tetra-fluorinated analogues show that the specific trifluorination pattern of this compound is relatively uncommon, making it an interesting subject for structural and activity studies. mdpi.commdpi.com Fluorine substitution has also been shown to suppress structural disorder in molecular crystals, which can be a valuable property for developing stable pharmaceutical compounds. nih.gov

Interactive Table: Comparison of Fluorinated Benzamide (B126) Analogs

| Compound Name | Fluorination Pattern | Key Structural Feature | Reference |

| This compound | Trifluorinated | Intramolecular N-H···F bond | mdpi.com, dcu.ie |

| N-(2,3-difluorophenyl)-2-fluorobenzamide | Trifluorinated (Isomer) | Similar planarity to the 2,4-difluoro analog | mdpi.com, dcu.ie |

| N-(2,4-difluorophenyl)-2,5-difluorobenzamide | Tetrafluorinated | Noted for C-H···F interactions | mdpi.com |

| 2-fluorobenzamide | Monofluorinated | Used to study suppression of crystal disorder | nih.gov |

Role of Steric and Electronic Effects in Target Interaction

The biological activity of a molecule is governed by a combination of steric and electronic effects that dictate how it interacts with its target. nih.govnih.gov In this compound, the fluorine atoms exert strong electronic effects due to their high electronegativity. This creates localized dipoles and alters the electron distribution across the aromatic rings, which can enhance electrostatic or other orbital interactions with a target protein. evitachem.comnih.gov

Interactive Table: Structural and Electronic Data for this compound

| Property | Value/Observation | Significance | Reference |

| Crystal System | Monoclinic | Defines the packing of molecules in a solid state. | mdpi.com |

| Space Group | Pn | Describes the symmetry of the crystal lattice. | mdpi.com |

| Interplanar Angle (between rings) | 0.7(2)° | Indicates a nearly coplanar arrangement. | mdpi.com, dcu.ie |

| Intramolecular Contact | N-H···F12 | Stabilizes the molecular conformation. | mdpi.com, dcu.ie |

| H···F Distance | 2.12(4) Å | Evidence of a strong intramolecular hydrogen bond. | mdpi.com, dcu.ie |

Lead Optimization Strategies

Lead optimization is a critical phase in drug discovery that aims to refine the properties of a lead compound to produce a viable drug candidate. patsnap.com This iterative process involves chemical synthesis and biological evaluation to enhance efficacy, selectivity, and pharmacokinetic properties. patsnap.com For benzamide-based structures, including those related to this compound, lead optimization strategies often revolve around Structure-Activity Relationship (SAR) analysis and strategic chemical modifications. patsnap.com

A primary strategy involves the chemical manipulation of functional groups. nih.gov Techniques such as bioisosteric replacement, where one functional group is swapped for a chemically similar one, are used to improve biological activity or pharmacokinetics. patsnap.com The strategic incorporation of fluorine atoms, as seen in the this compound scaffold, is a key optimization tactic. Fluorine's high electronegativity and small van der Waals radius can enhance metabolic stability, improve binding affinity to biological targets through hydrogen bond interactions, and increase membrane permeability by enhancing lipophilicity. evitachem.comnih.gov The specific positioning of fluorine atoms on the aromatic rings significantly influences the compound's electronic properties and molecular conformation, which can lead to improved drug-like characteristics. evitachem.com

SAR analysis is fundamental to guiding these modifications. By systematically altering the benzamide structure and observing the effect on biological activity, researchers can identify the key molecular features responsible for its effects. patsnap.com For instance, studies on related N-benzyl-2-fluorobenzamide derivatives identified them as dual-target inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylase 3 (HDAC3), which are implicated in triple-negative breast cancer. nih.gov The inclusion of the 2,4-difluorophenyl group itself is a deliberate design choice, guided by the understanding that the fluorine atoms play a significant role in molecular conformation and potential interactions with biological targets. nih.gov This rational design approach, often aided by computational modeling, allows for the targeted optimization of lead compounds. patsnap.comnih.gov

Preclinical Efficacy Studies

Preclinical studies are essential for evaluating the therapeutic potential of a new compound before it can be considered for human trials. These studies involve both in vitro (laboratory-based) and in vivo (animal model) experiments to determine efficacy against specific diseases.

In vitro assays are used to measure a compound's activity against a specific biological target, such as an enzyme or a cell line. For compounds structurally related to this compound, in vitro studies have demonstrated efficacy against various targets, including cancer cells and pathogenic protozoa.

Derivatives of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid have been tested for their cytotoxic effects against several human cancer cell lines. The results, typically measured as the half-maximal inhibitory concentration (IC50), indicate the compound's potency. Hydrazone derivatives, in particular, showed significant cytotoxic activity. nih.gov

| Compound | MDA-MB-231 (Breast Cancer) | PPC-1 (Prostate Cancer) | A375 (Melanoma) |

|---|---|---|---|

| Hydrazone 9c | >100 | 42.34 ± 3.45 | 31.68 ± 3.01 |

| Hydrazone 9e | 85.73 ± 7.34 | 31.42 ± 2.87 | 24.31 ± 2.01 |

| Hydrazone 9f | 56.34 ± 5.01 | 15.21 ± 1.23 | 18.59 ± 1.54 |

Furthermore, derivatives incorporating the 2,4-difluorophenyl moiety have been investigated for their activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.gov A study of nitrotriazole and nitroimidazole derivatives showed that the nitrotriazole compounds were significantly more potent. The reduction of a carbonyl group to a hydroxyl group in these derivatives led to a substantial increase in anti-T. cruzi activity. nih.gov

| Compound | Structure Description | IC50 T. cruzi (µM) | Selectivity Index (SI) |

|---|---|---|---|

| 5 | Carbonyl 3-nitrotriazole derivative | 1.80 | >222 |

| 6 | Carbonyl 2-nitroimidazole (B3424786) derivative | 90.90 | >4.4 |

| 8 | Hydroxyl 3-nitrotriazole derivative | 0.39 | 3077 |

| Benznidazole | Reference Drug | 1.57 | 1528 |

In vivo studies use animal models to assess a compound's efficacy and behavior in a living organism. nih.gov While specific in vivo data for this compound is not extensively detailed in the provided context, studies on structurally related compounds illustrate the typical progression of preclinical research.

For neglected diseases like Chagas disease and Leishmaniasis, murine (mouse) models are commonly used. mdpi.comdndi.org In the development of treatments for Chagas disease, N-ethylurea pyrazole (B372694) derivatives have been tested in a murine model infected with a luciferase-expressing strain of T. cruzi. The most effective derivative in this class demonstrated parasite clearance after six days of treatment, indicating potent action in controlling the infection. mdpi.com Similarly, in the context of Leishmaniasis, another parasitic disease, lead optimization programs have used mouse models to evaluate the dose-dependent efficacy of new compounds, measuring the percentage of inhibition of the parasite. dndi.org

However, the transition from in vitro potency to in vivo efficacy is not always straightforward. In some studies, promising compounds identified through in vitro screening have shown limitations in animal models, such as insufficient plasma exposure or a lower-than-expected maximum effect compared to reference drugs. nih.govresearcher.life For example, a potent 1-substituted 2-nitropyrrole derivative against T. cruziin vitro (EC50 = 3.6 µM) showed an insufficient maximum effect in subsequent in vivo testing when compared to the reference drug nifurtimox. nih.gov These findings highlight the importance of in vivo models for identifying potential liabilities of drug candidates early in the development process.

Future Research Directions

Exploration of Broader Therapeutic Applications for Fluorinated Benzamides

The benzamide (B126) moiety is a well-established pharmacophore present in a wide array of therapeutic agents, and the addition of fluorine can further enhance biological activity. researchgate.netnih.gov Consequently, a crucial avenue for future research is the systematic screening of N-(2,4-difluorophenyl)-2-fluorobenzamide across a diverse range of biological targets. Fluorinated benzamides and related structures have demonstrated a remarkable breadth of pharmacological activities, suggesting that this compound could be a valuable lead compound for various diseases. nih.gov

Future investigations should prioritize screening for activities where related compounds have shown promise. This includes, but is not limited to, anticonvulsant, anti-inflammatory, antiviral, and anticancer applications. mdpi.comresearchgate.net For instance, a recent study identified N-benzyl-2-fluorobenzamide derivatives as dual-target inhibitors of EGFR and HDAC3, showing potential for the treatment of triple-negative breast cancer. researchgate.net Given the structural similarity, evaluating this compound in relevant cancer cell lines would be a logical step. Similarly, the known efficacy of other benzamides in neurological disorders warrants investigation into its potential as an anticonvulsant or antipsychotic agent. nih.govmdpi.com

| Therapeutic Area | Rationale for Investigation | Example Activities of Related Compounds |

|---|---|---|

| Oncology | Fluorine substitution can enhance binding to target proteins and improve metabolic stability, key features for anticancer drugs. | EGFR/HDAC3 dual-target inhibition for breast cancer researchgate.net |

| Neurology | Benzamides are known to act on the central nervous system. Fluorination can improve blood-brain barrier penetration. | Anticonvulsant activity in rodent seizure models mdpi.com |

| Infectious Diseases | Fluorinated compounds have shown potent activity against various pathogens. | Antiviral (e.g., HIV-1, HCV) and antibacterial activities researchgate.net |

| Inflammation | Benzamide derivatives have been evaluated for anti-inflammatory properties, such as COX-1/COX-2 inhibition. nih.gov | Inhibition of inflammatory pathways nih.gov |

Advanced Computational Modeling for Mechanism Elucidation

To guide and accelerate drug discovery efforts, advanced computational modeling presents an indispensable toolset for elucidating the potential mechanism of action of this compound. Techniques such as Density Functional Theory (DFT), molecular docking, and molecular dynamics (MD) simulations can provide profound insights into the molecule's structural and electronic properties, and its interactions with biological targets. tandfonline.comacs.org

Initial computational studies could focus on the molecule itself, using DFT to map its electron density, predict its reactivity, and understand its conformational preferences. nih.gov This is particularly relevant given that the crystal structure of this compound (also referred to as Fo24) has been determined, providing an excellent starting point for such models. acs.orgacs.org Subsequent research should employ molecular docking to screen the compound against libraries of known protein targets associated with the therapeutic areas identified in section 6.1. For any promising protein-ligand pairs, MD simulations can be used to assess the stability of the interaction over time, providing a more dynamic and physiologically relevant picture of the binding mode. acs.org These computational approaches can help prioritize experimental testing and provide a rational basis for the design of more potent and selective derivatives. nih.gov

Development of Targeted Derivatization and Scaffold Engineering Strategies

Building upon the foundational structure of this compound, future research should focus on targeted derivatization and scaffold engineering to optimize its pharmacological properties. Structure-activity relationship (SAR) studies are fundamental to this process, allowing researchers to understand how specific structural modifications influence biological activity. mdpi.comacs.org

A systematic approach to derivatization could involve several strategies:

Modification of Fluorine Substitution: While the parent compound is tri-fluorinated, altering the position or number of fluorine atoms on the phenyl rings could modulate activity and selectivity. SAR studies on other benzamides have shown that the placement of electron-withdrawing groups like fluorine can significantly impact potency. acs.org

Amide Bond Modification: The secondary amide is a key functional group. N-alkylation or replacement with bioisosteres could alter the compound's hydrogen bonding capacity, stability, and pharmacokinetic profile.

Scaffold Hopping: Beyond simple derivatization, the core benzamide scaffold could be replaced with other heterocyclic systems known to be of pharmaceutical importance. nih.gov This "scaffold hopping" can lead to the discovery of novel chemical entities with improved drug-like properties. sciencedaily.com

These synthetic chemistry efforts, guided by the results from biological screening and computational modeling, will be crucial in transforming this compound from a chemical entity into a lead candidate for drug development.

Comprehensive Investigation of Pharmacokinetic Implications of Fluorine Substitution

A defining feature of this compound is its polyfluorinated nature. The presence of fluorine atoms can dramatically alter a molecule's pharmacokinetic profile, affecting its absorption, distribution, metabolism, and excretion (ADME). Therefore, a comprehensive investigation into these implications is a critical future research direction.

Key areas for pharmacokinetic studies should include:

Metabolic Stability: Fluorine substitution, particularly on an aromatic ring, can block sites of oxidative metabolism by cytochrome P450 enzymes. This often leads to increased metabolic stability and a longer biological half-life. Future research should involve in vitro metabolism studies using liver microsomes to identify the metabolic hotspots on the molecule and determine the impact of fluorination.

Lipophilicity and Permeability: Fluorine is highly electronegative yet can increase lipophilicity, which influences how a drug is absorbed and distributed in the body. Experimental determination of the compound's LogP value and its permeability across cell membranes (e.g., using a Caco-2 cell assay) is essential. These properties are critical for oral bioavailability and penetration of the blood-brain barrier.

Protein Binding: The extent to which a drug binds to plasma proteins affects its distribution and availability to act on its target. Studies to determine the plasma protein binding of this compound will be necessary to interpret its pharmacological activity in vivo.

Understanding these pharmacokinetic parameters will be vital for assessing the compound's potential as a viable drug candidate and for guiding any necessary structural modifications to improve its ADME profile.

| Pharmacokinetic Parameter | General Effect of Fluorine Substitution | Proposed Future Study |

|---|---|---|

| Metabolism | Blocks sites of oxidative metabolism, potentially increasing half-life. | In vitro metabolic stability assays using liver microsomes. |

| Lipophilicity (LogP) | Generally increases lipophilicity, affecting absorption and distribution. | Experimental determination of octanol-water partition coefficient. |

| Membrane Permeability | Can enhance permeability across biological membranes. | Caco-2 cell permeability assays. |

| Acidity/Basicity (pKa) | Can lower the pKa of nearby acidic or basic groups, affecting ionization state. | pKa determination via potentiometric titration or computational prediction. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2,4-difluorophenyl)-2-fluorobenzamide, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound is synthesized via condensation of 2-fluorobenzoyl chloride with 2,4-difluoroaniline in polar aprotic solvents (e.g., DMF or dichloromethane) using coupling agents like HATU and bases such as DIPEA. Reaction optimization includes controlling stoichiometry (1:1.2 molar ratio of acid chloride to amine) and purification via column chromatography (silica gel, ethyl acetate/hexane eluent). Yields range from 48% to 88%, depending on solvent choice and reaction time .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features should be analyzed?

- Methodological Answer :

- 1H/13C/19F NMR : Identify the amide proton (δ ~9-10 ppm), aromatic proton splitting patterns (meta/para fluorine effects), and fluorine chemical shifts (δ -110 to -120 ppm for aromatic F).

- HRMS (ESI) : Confirm molecular ion [M+H]+ with <5 ppm error.

- IR : Amide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹).

Crystallinity can be validated via PXRD .

Advanced Research Questions

Q. How does the crystal packing of this compound influence its physicochemical properties, and what intermolecular interactions dominate the lattice structure?

- Methodological Answer : Single-crystal X-ray diffraction (294 K, Mo-Kα radiation) reveals:

- Hydrogen bonding : N-H···O=C amide interactions form 1D chains (graph-set notation C(4)).

- C-H···F/O contacts : Stabilize layers (e.g., C-H···F distances ~2.4–2.6 Å).

- Stacking interactions : Offset π-π interactions between fluorinated rings (interplanar angle ~0.5°).

These interactions enhance thermal stability (TGA analysis) and reduce solubility in non-polar solvents .

Q. What role do fluorine substituents play in modulating the electronic environment and bioactivity of this compound derivatives?

- Methodological Answer :

- Electron withdrawal : Fluorine’s electronegativity reduces electron density on the benzamide ring, altering dipole moments (DFT calculations) and enhancing metabolic stability.

- Conformational effects : Ortho-fluorine substituents restrict rotational freedom, favoring planar amide conformations (torsion angles ~23° from aromatic planes).

- Bioactivity : Fluorine improves membrane permeability (logP ~2.5) and binding to hydrophobic enzyme pockets (e.g., kinase targets) .

Q. How can researchers resolve discrepancies in crystallographic data between this compound and its structural isomers?

- Methodological Answer :

- Torsion angle analysis : Compare dihedral angles between aromatic rings (e.g., 2,4-difluoro vs. 2,3-difluoro isomers show ~23° vs. ~5° deviations).

- Hydrogen-bond motifs : Isomers exhibit distinct synthons (e.g., aR₂²(12) in 2,3-difluoro vs. C(4) in 2,4-difluoro derivatives).

- Stacking patterns : Para-fluorine promotes coplanarity, while ortho-fluorine induces steric hindrance. Use SHELXL refinement to resolve disorder .

Key Research Findings

- Synthetic Scalability : Triethylamine as a base increases yields by neutralizing HCl byproducts during amidation .

- Fluorine-Driven Stability : Fluorine substituents reduce oxidative degradation (HPLC stability studies show >90% purity after 6 months at 4°C) .

- Structural Predictability : SHELX software reliably refines fluorinated benzamides despite high X-ray absorption (μ = 0.22 mm⁻¹) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.